Lipogenesis Inhibition: 6-Alkoxy Substitution Enables Functional Activity in Mammalian Models
6-Butoxybenzofuran-2-carboxylic acid falls within the scope of Formula I compounds claimed in U.S. Patent 4,213,998, which discloses benzofurancarboxylic acids with alkoxy substituents of one to eight carbon atoms as inhibitors of mammalian lipogenesis [1]. Within the exemplified compounds in this patent class, alkoxy-substituted benzofurancarboxylic acids demonstrate lipogenesis inhibition ranging from 22% to 91% in hepatic lipid synthesis assays, with the specific alkoxy chain length and position directly influencing potency [1]. Compounds bearing 6-position alkoxy chains show inhibition percentages of 56% to 86% depending on chain identity [1]. This provides a functional rationale for selecting the 6-butoxy variant over unsubstituted benzofuran-2-carboxylic acid (not active in this assay system) or 7-substituted analogs (which exhibit reduced activity profiles).
| Evidence Dimension | Lipogenesis inhibition (% inhibition of lipid synthesis) |
|---|---|
| Target Compound Data | Class representative 6-alkoxy benzofurancarboxylic acids exhibit 56–86% inhibition; 6-butoxy falls within claimed scope |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxylic acid: 0% inhibition (not active in assay); 7-chloro analog: 22–27% inhibition; 5-alkoxy analogs: 49–91% inhibition |
| Quantified Difference | Activity range: 22% to 91% inhibition across analogs; 6-alkoxy compounds show 56–86% inhibition; 6-butoxy predicted to fall within this active range based on chain length SAR |
| Conditions | In vitro hepatic lipogenesis assay measuring ¹⁴C-acetate incorporation into lipids; rat liver slices or hepatocyte preparations; test compounds at standardized concentration; triplicate determinations |
Why This Matters
For metabolic pharmacology studies targeting lipid biosynthesis pathways, 6-butoxybenzofuran-2-carboxylic acid represents an alkoxy chain length (C₄) that balances lipophilicity with synthetic tractability compared to shorter (C₁–C₂) or longer (C₆–C₈) alkoxy analogs.
- [1] Libis, B., et al. (1980). Inhibition of lipogenesis. U.S. Patent No. 4,213,998. Table 1: Percent inhibition of lipogenesis by benzofurancarboxylic acid derivatives. View Source
